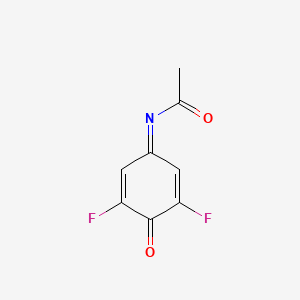
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- is a chemical compound with the molecular formula C8H5F2NO2 It is characterized by the presence of two fluorine atoms, a ketone group, and an acetamide group attached to a cyclohexadienylidene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzene and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
- N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
- N-(3,5-Dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
Uniqueness
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
179331-62-5 |
|---|---|
Molekularformel |
C8H5F2NO2 |
Molekulargewicht |
185.13 |
IUPAC-Name |
N-(3,5-difluoro-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C8H5F2NO2/c1-4(12)11-5-2-6(9)8(13)7(10)3-5/h2-3H,1H3 |
InChI-Schlüssel |
PEYPMJLNCIBXPM-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=C(C(=O)C(=C1)F)F |
Synonyme |
Acetamide, N-(3,5-difluoro-4-oxo-2,5-cyclohexadien-1-ylidene)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















